molecular formula C13H16N2O B459036 3-(butan-2-ylamino)-5-methylindol-2-one

3-(butan-2-ylamino)-5-methylindol-2-one

Cat. No.: B459036
M. Wt: 216.28g/mol
InChI Key: COVXQSHMAPDHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butan-2-ylamino)-5-methylindol-2-one is an indole-derived compound characterized by a substituted indol-2-one scaffold. Its structure includes:

  • Methyl group at position 5: A small substituent that minimizes steric hindrance while modulating electronic effects on the aromatic ring.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28g/mol

IUPAC Name

3-butan-2-ylimino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C13H16N2O/c1-4-9(3)14-12-10-7-8(2)5-6-11(10)15-13(12)16/h5-7,9H,4H2,1-3H3,(H,14,15,16)

InChI Key

COVXQSHMAPDHDK-UHFFFAOYSA-N

SMILES

CCC(C)N=C1C2=C(C=CC(=C2)C)NC1=O

Isomeric SMILES

CCC(C)NC1=C2C=C(C=CC2=NC1=O)C

Canonical SMILES

CCC(C)NC1=C2C=C(C=CC2=NC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural variations and inferred properties of 3-(butan-2-ylamino)-5-methylindol-2-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Biological Relevance
This compound Butan-2-ylamino (C4H9N), 5-methyl C13H16N2O 216.28 Moderate lipophilicity; potential PET inhibitor
DCMU (Diuron) 3,4-Dichlorophenyl, dimethylurea C9H10Cl2N2O 233.10 Standard PET inhibitor (IC50 ~0.05 μM in spinach chloroplasts)
5-{[4-{[2-(Pyrrolidin-1-ylsulfonyl)... Trifluoromethyl, pyrimidinylamino C23H20F3N5O2S 487.49 Enhanced binding via sulfonyl/trifluoromethyl groups; kinase inhibition
3-(2-Benzylamino)ethyl-3-phenylindol-2-one HCl Benzylaminoethyl, phenyl, HCl C23H24ClN3O 394.91 Improved solubility (HCl salt); CNS activity
Bisindolylmaleimide CXI HCl Dimethylaminomethyl, tetrahydropyridoindole C29H31ClN4O2 503.04 Kinase inhibitor (apoptosis modulation)

Key Findings from Comparative Analysis

Solubility and Bioavailability
  • The hydrochloride salt in ’s benzylaminoethyl derivative enhances aqueous solubility, a critical factor for CNS penetration . In contrast, the target compound’s lack of ionizable groups may limit solubility but improve membrane permeability.
Enzyme Inhibition Profiles
  • While direct IC50 data for this compound is unavailable in the provided evidence, structurally related indol-2-ones show varying inhibitory roles: DCMU: Potent PET inhibitor (IC50 ~0.05 μM) due to urea and chloroaryl motifs . Bisindolylmaleimides: Selective kinase inhibitors (e.g., PKC), leveraging bisindole motifs for ATP-binding site competition .

Limitations and Contradictions

  • Trade-offs in Substituent Design : Larger substituents (e.g., trifluoromethyl) may enhance potency but reduce solubility or increase metabolic instability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.